N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(17-8-18(26-23-17)14-2-1-6-20-11-14)22-10-13-3-4-16(21-9-13)15-5-7-25-12-15/h1-9,11-12H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAOEQGFEKXQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex architecture characterized by the presence of furan and pyridine rings, along with an isoxazole moiety. The synthetic routes typically involve multi-step organic reactions, including:
- Suzuki–Miyaura coupling : A widely used method for forming carbon-carbon bonds.
- Condensation reactions : Used to construct the furan and pyridine frameworks.
These methods are optimized for yield and purity, employing catalysts and specific solvents under controlled conditions.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cancer progression. The binding affinity of the compound can modulate these targets' activities, leading to altered cellular responses. For instance, it has been shown to influence the expression levels of genes associated with apoptosis (e.g., Bcl-2, Bax) and cell cycle regulation (e.g., p21) .
Case Studies
- Study on Apoptosis Induction :
- In Vivo Efficacy :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound shares structural homology with other isoxazole derivatives but differs in substituent composition. Key comparisons include:
Physicochemical and Pharmacological Properties
- Solubility : The furan-3-yl group in the target compound may improve aqueous solubility compared to purely hydrocarbon substituents (e.g., phenyl in 6d) due to oxygen’s polarity .
- Binding Interactions : Dual pyridine rings could facilitate chelation with metal ions or hydrogen bonding in enzymatic pockets, whereas the phenyl group in 6d may prioritize hydrophobic interactions .
- Metabolic Stability : Fluorine in the furopyridine analog () enhances stability, whereas the target compound’s furan may be susceptible to oxidative metabolism .
Research Findings and Limitations
While direct comparative data (e.g., IC50, pharmacokinetics) are absent in the provided evidence, structural analysis reveals critical trends:
- Activity : Pyridine and isoxazole combinations are associated with kinase inhibition, but substituent choice (e.g., furan vs. phenyl) modulates selectivity and potency .
- Synthetic Challenges : Bulky substituents (e.g., cyclopropane in ) reduce yields, suggesting the target compound’s furan-pyridine linkage may require optimized coupling conditions .
Q & A
Q. Critical steps :
Formation of the isoxazole ring via [3+2] cycloaddition.
Functionalization of the pyridine and furan moieties.
Final carboxamide coupling under mild acidic conditions.
Which spectroscopic and analytical methods are essential for structural confirmation?
Q. Basic
How can crystallographic data resolve structural ambiguities?
Q. Advanced
- SHELX programs (e.g., SHELXL) refine crystal structures by optimizing atomic positions and thermal parameters. High-resolution data (≤1.0 Å) enables precise determination of bond lengths/angles, critical for distinguishing isoxazole regioisomers or confirming furan orientation .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in heterocyclic compounds .
How can researchers address discrepancies in reported synthetic yields?
Q. Advanced
- Parameter screening : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity, and reaction time.
- Purity assessment : Use HPLC to identify side products (e.g., dehalogenation byproducts in cross-coupling steps).
- Mechanistic studies : Probe intermediates via in-situ IR or LC-MS to identify yield-limiting steps .
What safety protocols are recommended for handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, face shields, and lab coats.
- Engineering controls : Fume hoods for reactions involving volatile solvents (e.g., DCM).
- Waste disposal : Segregate halogenated byproducts according to institutional guidelines .
What strategies improve solubility for in vitro assays?
Q. Advanced
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations.
- Salt formation : Screen with HCl or sodium salts to enhance aqueous solubility.
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety .
How can computational methods identify biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding to kinase domains (e.g., JAK2 or EGFR).
- Structure-activity relationship (SAR) : Correlate substituent modifications (e.g., furan vs. thiophene) with activity trends.
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
